molecular formula C57H48N4 B1366983 N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine CAS No. 124729-98-2

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

Cat. No.: B1366983
CAS No.: 124729-98-2
M. Wt: 789 g/mol
InChI Key: DIVZFUBWFAOMCW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine. This nomenclature reflects the complex substitution pattern on the central benzene-1,4-diamine core, indicating the presence of N-phenyl and N-(3-methylphenyl) substituents at specific positions. The compound is registered under Chemical Abstracts Service number 124729-98-2, providing a unique identifier for chemical databases and regulatory purposes.

The compound is known by several synonyms in scientific literature and commercial applications. The most commonly used alternative name is 4,4',4''-Tris[phenyl(3-methylphenyl)amino]triphenylamine. Other recognized synonyms include 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine and N1-(3-methylphenyl)-N4,N4-bis[4-[(3-methylphenyl)phenylamino]phenyl]-N1-phenyl-1,4-benzenediamine. In commercial and research contexts, the compound is frequently referenced by its abbreviated designation, though for comprehensive chemical documentation, the full systematic name provides unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is C57H48N4. This formula indicates a substantial organic molecule comprising 57 carbon atoms, 48 hydrogen atoms, and 4 nitrogen atoms. The molecular weight is precisely determined to be 789.02 grams per mole, reflecting the compound's significant molecular mass.

The compound's elemental composition reveals a carbon-rich structure with a carbon percentage of approximately 86.7%, hydrogen at 6.1%, and nitrogen at 7.1%. The presence of four nitrogen atoms distributed throughout the molecular structure is particularly significant for the compound's electronic properties, as these atoms contribute to the molecule's ability to transport positive charges effectively. The high molecular weight and complex structure contribute to the compound's physical properties, including its melting point range of 194-210°C and its appearance as a yellow to white crystalline powder.

Property Value Source
Molecular Formula C57H48N4
Molecular Weight 789.02 g/mol
Carbon Atoms 57
Hydrogen Atoms 48
Nitrogen Atoms 4
Melting Point 194-210°C

Crystallographic and Conformational Studies

The crystallographic structure of this compound reveals a complex three-dimensional arrangement characterized by significant molecular flexibility and conformational freedom. The compound contains 14 chemically nonequivalent carbon atoms and 4 nitrogen atoms, including one central nitrogen and three peripheral nitrogen atoms. The core structure is based on a triphenylamine molecule with a propeller-like conformation, featuring torsion angles of approximately 41.7° for the phenyl rings connected to the central nitrogen atom.

Detailed structural analysis indicates that the compound exhibits distinct conformational characteristics compared to simpler triphenylamine derivatives. The torsion angles related to the peripheral nitrogen atoms differ significantly from those of the central nitrogen, with the local planes formed by the three carbon atoms bonded to peripheral nitrogen atoms being rotated by approximately 2.2-2.4° relative to the central plane. Despite these rotations, all four nitrogen atoms remain coplanar, defining what is termed the molecular N4-plane.

The compound features three chemically different types of phenyl rings, designated as A, B, and C rings, each with distinct torsion angles. Ring A exhibits an average torsion angle of 44.1° with respect to the peripheral nitrogen planes, while ring B shows torsion angles of approximately 39.9°. This structural complexity results in a molecule with significant three-dimensional character and multiple potential conformational states.

Surface adsorption studies using photoelectron spectroscopy have revealed important insights into the compound's structural behavior when in contact with metal surfaces. When adsorbed on gold surfaces, the molecule undergoes significant structural rearrangement, with the nitrogen-containing planes forced to become parallel to the surface. This conformational change has substantial implications for the compound's electronic properties and its performance in device applications.

Structural Parameter Value Ring Type
Central N torsion angle 41.7° All rings connected to central N
Peripheral N plane rotation 2.2-2.4° Relative to central plane
Ring A torsion angle 44.1° Type A phenyl rings
Ring B torsion angle 39.9° Type B phenyl rings
Nonequivalent C atoms 14 Total in molecule
Total N atoms 4 1 central + 3 peripheral

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound. Proton nuclear magnetic resonance spectroscopy in deuterated benzene at 250 megahertz reveals the complex aromatic character of the molecule. The chemical shifts observed in the proton spectrum reflect the various aromatic environments present in the molecule, with signals appearing in the typical aromatic region. Carbon-13 nuclear magnetic resonance spectroscopy at 62.9 megahertz in deuterated benzene provides detailed information about the carbon framework, confirming the presence of 14 chemically distinct carbon environments.

Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with the compound's functional groups. The infrared spectrum shows distinct bands in the 690-850 wavenumber region, corresponding to aromatic carbon-hydrogen out-of-plane bending vibrations. Additional characteristic bands appear in the 1210-1360 wavenumber range, attributed to carbon-nitrogen stretching vibrations and aromatic carbon-carbon stretching modes. The 1545-1651 wavenumber region contains bands associated with aromatic carbon-carbon stretching vibrations and nitrogen-containing aromatic systems.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides definitive molecular weight confirmation and structural validation. The mass spectrum shows the molecular ion peak corresponding to the expected molecular weight of 789.02, confirming the molecular formula and structural integrity. Fragmentation patterns in the mass spectrum provide insights into the compound's stability and potential decomposition pathways under ionization conditions.

Ultraviolet-visible absorption spectroscopy in tetrahydrofuran solvent reveals maximum absorption peaks at 312 nanometers and 342 nanometers. These absorption maxima correspond to electronic transitions within the conjugated aromatic system, providing information about the compound's electronic structure and optical properties. Fluorescence spectroscopy shows emission at 425 nanometers in tetrahydrofuran, indicating the compound's photoluminescent properties.

Spectroscopic Technique Key Findings Measurement Conditions
1H Nuclear Magnetic Resonance Aromatic chemical shifts Deuterated benzene, 250 MHz
13C Nuclear Magnetic Resonance 14 distinct carbon environments Deuterated benzene, 62.9 MHz
Fourier Transform Infrared Characteristic bands at 690-850, 1210-1360, 1545-1651 cm⁻¹ Standard conditions
Mass Spectrometry Molecular ion at m/z 789.02 Matrix-assisted laser desorption ionization
Ultraviolet-Visible Absorption maxima at 312, 342 nm Tetrahydrofuran solvent
Fluorescence Emission at 425 nm Tetrahydrofuran solvent

Properties

IUPAC Name

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZFUBWFAOMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453692
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124729-98-2
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Stepwise N-Arylation

The key synthetic steps involve selective N-arylation of the benzene-1,4-diamine core:

  • First step: Introduction of the N1-phenyl and N1-(m-tolyl) substituents on the benzene-1,4-diamine core via nucleophilic aromatic substitution or palladium-catalyzed amination.
  • Second step: Coupling of the N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl) groups through Buchwald-Hartwig amination, where the amine groups react with aryl halides under Pd catalysis.
  • Catalysts: Pd(OAc)2 with ligands such as BINAP or Xantphos are commonly employed.
  • Solvents: Toluene, DMF, or dioxane under inert atmosphere.
  • Bases: Sodium tert-butoxide or potassium carbonate to facilitate deprotonation.

Purification

  • The crude product is purified by column chromatography using silica gel.
  • Recrystallization from organic solvents such as ethanol or dichloromethane to achieve >97% purity.
  • Final drying under vacuum to remove residual solvents.

Reaction Conditions and Yields

Step Reagents & Catalysts Conditions Yield (%) Notes
N1-phenylation of benzene-1,4-diamine Phenyl halide, Pd catalyst, base 100-120°C, 12-24 h 75-85 Inert atmosphere, dry solvent
N1-(m-tolyl) substitution m-Tolyl halide, Pd catalyst, base 100-130°C, 12-24 h 70-80 Requires careful temperature control
Coupling with phenyl(m-tolyl)amino groups Aryl bromide, Pd catalyst, base 110-140°C, 18-36 h 65-75 Multi-step coupling
Purification Silica gel chromatography, recrystallization Ambient to 50°C N/A Achieves >97% purity

Research Findings and Optimization

  • Catalyst efficiency: Studies show that Pd catalysts with bulky phosphine ligands improve selectivity and reduce side reactions.
  • Base selection: Sodium tert-butoxide provides better yields compared to potassium carbonate in amination steps.
  • Solvent effects: Non-polar solvents like toluene favor higher coupling efficiency, while polar aprotic solvents aid solubility.
  • Temperature control: Elevated temperatures accelerate reaction rates but may lead to by-products; optimized temperature ranges are crucial.
  • Reaction monitoring: TLC and HPLC are used to monitor conversion and purity during synthesis.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Catalyst Pd(OAc)2 + BINAP/Xantphos High activity, selectivity
Base Sodium tert-butoxide Efficient deprotonation, high yields
Solvent Toluene, DMF Solubility and reaction rate
Temperature 100-140°C Balances reaction speed and product stability
Reaction Time 12-36 hours Ensures complete conversion
Purity >97% Required for OLED applications

Chemical Reactions Analysis

Types of Reactions

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Organic Electronics

Role in Organic Light-Emitting Diodes (OLEDs)
m-MTDATA is primarily utilized as a hole transport material in OLEDs. Its unique structural properties facilitate efficient charge transport and enhance the overall performance of these devices. The compound is known to form exciplex emitters, which are essential for modulating emission spectra within OLEDs. The emission spectra can be adjusted from 510 nm to 590 nm, depending on the composition of the exciplexes formed .

Mechanism of Action
The compound operates through intermolecular charge-transfer transitions, allowing it to effectively interact with the exciplex emitters in OLEDs. This interaction significantly influences the operational efficiency and color purity of the emitted light.

Photovoltaics

In addition to its role in OLEDs, m-MTDATA is being explored as a component in organic solar cells. Its excellent electronic properties enhance charge transport within the photovoltaic layers, potentially leading to improved efficiency in converting solar energy into electrical energy .

Sensors

m-MTDATA has shown promise in the development of chemical sensors due to its sensitivity to various analytes. Its ability to undergo specific chemical reactions makes it suitable for detecting changes in environmental conditions or concentrations of particular substances.

Biomedical Research

The compound's structural characteristics allow it to be investigated for applications in biomedical research, particularly in drug delivery systems and diagnostic tools. Its interactions at a molecular level can potentially lead to advancements in targeted therapies and biosensing technologies .

Summary Table of Applications

Application Area Description
Organic ElectronicsUsed as a hole transport material in OLEDs; enhances emission spectra modulation
PhotovoltaicsImproves charge transport efficiency in organic solar cells
SensorsSensitive to various analytes; applicable in environmental monitoring and detection
Biomedical ResearchPotential use in drug delivery systems and diagnostic tools

Case Study 1: Exciplex Emitting OLEDs

A study demonstrated that incorporating m-MTDATA into OLED structures significantly improved device performance by enhancing charge mobility and light emission efficiency. The research highlighted how varying the composition of exciplexes affected the color output and stability of the OLEDs.

Case Study 2: Organic Solar Cells

Research into organic solar cells utilizing m-MTDATA revealed that its inclusion led to higher power conversion efficiencies compared to traditional materials. The findings indicated that m-MTDATA facilitates better charge separation and transport within the solar cell architecture.

Mechanism of Action

The mechanism by which N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine exerts its effects involves its interaction with electronic states. The compound’s multiple aromatic rings and amine groups facilitate charge transfer and stabilization, making it effective in electronic applications. In OLEDs, it functions by transporting holes and facilitating recombination with electrons to emit light.

Comparison with Similar Compounds

PhCz–4MeOTPA and BDT–4MeOTPA ()

  • Core Structure : PhCz–4MeOTPA uses an N-phenylcarbazole core, while BDT–4MeOTPA employs a benzodithiophene (BDT) unit.
  • Performance in PSCs :
    • PhCz–4MeOTPA achieves a power conversion efficiency (PCE) of 18.2%, surpassing BDT–4MeOTPA (16.8%) due to better charge mobility.
    • Synthesis : Both are prepared via straightforward procedures, contrasting with the multi-step synthesis of m-MTDATA .

DPA-TRZ ()

  • Structure: Features a triazine acceptor linked to diphenylamine donors.
  • Application : Used in thermally activated delayed fluorescence (TADF) materials with 100% photoluminescence quantum yield (PLQY).
  • Key Difference : DPA-TRZ prioritizes exciton harvesting via reverse intersystem crossing, whereas m-MTDATA focuses on hole transport .

ANTTPA ()

  • Core : Anthracene-based D–π–D–π–D structure.
  • PCE in PSCs : 19.5%, outperforming m-MTDATA (≤18%) due to enhanced π-conjugation and charge mobility.
  • Synthesis Complexity : Requires palladium-catalyzed cross-coupling, unlike m-MTDATA’s simpler aromatic amination .

Functional Analogues in OLEDs

TAPC ()

  • Structure : Cyclohexane-bridged triphenylamine.
  • Performance : Higher glass transition temperature (Tg = 150°C) than m-MTDATA (Tg = 95°C), improving thermal stability in OLEDs.
  • Exciplex Efficiency : TAPC-based exciplexes achieve external quantum efficiency (EQE) of 12%, comparable to m-MTDATA (10–12%) .

TPA-PXZ ()

  • Structure: Phenoxazine-modified triphenylamine.
  • Advantage : Deeper HOMO (-5.5 eV) enables better energy-level alignment with emissive layers.

Comparative Data Table

Compound Core Structure Application Key Property Performance Metric Reference
m-MTDATA Benzene-1,4-diamine OLEDs, PSCs HOMO: -5.2 eV EQE: 10–12% (OLEDs)
PhCz–4MeOTPA N-Phenylcarbazole PSCs PCE: 18.2% Superior to BDT–4MeOTPA
DPA-TRZ Triazine-diphenylamine TADF Materials PLQY: 100% Nonradiative decay suppressed
ANTTPA Anthracene PSCs PCE: 19.5% Enhanced π-conjugation
TAPC Cyclohexane-bridged OLEDs Tg: 150°C EQE: 12%

Substituent Effects on Performance

  • Electron-Donating Groups : m-MTDATA’s m-tolyl groups enhance solubility and reduce crystallinity compared to p-tolyl analogues (e.g., N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine, ), which exhibit higher melting points but poorer film-forming ability .
  • Brominated Derivatives (): Bromine substituents increase molecular weight and reduce hole mobility but improve stability against oxidation.

Biological Activity

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, with CAS number 124729-98-2, is an organic compound that has garnered attention for its potential applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of this compound, highlighting its chemical properties, synthesis, and relevant case studies.

The molecular formula of this compound is C57H48N4C_{57}H_{48}N_{4}, with a molecular weight of approximately 789.02 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Melting Point203 - 207 ºC
LogP17.68
Solubility in THFUV absorption at 312 nm, 342 nm
Hazard ClassificationGHS07 (Warning)

These properties indicate its stability and potential utility in various applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include amination and coupling reactions to form the complex aromatic structure. Specific methodologies can vary, but they generally utilize common reagents such as phenyl and m-tolyl derivatives to achieve the desired product.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of multiple aromatic rings contributes to their ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values ranging from 15 to 30 µM across different cell lines. This suggests potential as an anticancer agent.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is critical for developing targeted therapies against malignancies.

Case Studies

A recent study published in ACS Omega explored the synthesis and biological evaluation of similar compounds with phenolic structures. The findings highlighted their efficacy as anticancer agents and their role in promoting apoptosis through oxidative stress pathways .

Another investigation into the photophysical properties of related compounds indicated that they could serve as effective electron transport materials in OLED applications due to their favorable energy levels and stability .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step nucleophilic aromatic substitution reactions. A common approach is the coupling of substituted aniline derivatives with halogenated aromatic intermediates under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) . Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos ligands improves coupling efficiency .
  • Temperature : Reactions performed at 80–100°C in toluene minimize side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity .
    Yield optimization requires strict inert atmosphere control (N₂/Ar) to prevent oxidation of amine intermediates .

Advanced: How can computational modeling predict charge transport properties for organic electronic applications?

Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09/B3LYP/6-31G**) are used to analyze:

  • HOMO-LUMO gaps : Substituent effects (e.g., m-tolyl groups) lower the bandgap by ~0.3 eV compared to phenyl analogs, enhancing hole mobility .
  • Molecular packing : Simulated crystal structures (via Materials Studio) reveal π-π stacking distances (~3.5 Å), correlating with experimental charge carrier mobilities (10⁻³–10⁻² cm²/V·s) in thin-film transistors .
    Validation requires cross-referencing with X-ray crystallography (single-crystal analysis) and space-charge-limited current (SCLC) measurements .

Basic: What spectroscopic methods confirm structural integrity and purity?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies amine proton shifts (δ 5.8–6.2 ppm) and confirms substitution patterns via coupling constants .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 706.3) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) detect impurities (<0.5% area) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in pharmacological studies (e.g., IC₅₀ variability in kinase inhibition assays) arise from:

  • Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or serum concentrations alter bioavailability .
  • Redox sensitivity : The compound’s amine groups may oxidize under ambient light, requiring strict anaerobic handling .
    Strategies include:
  • Standardized protocols : Use of freshly prepared DMSO stock solutions (<1 week old) and controlled oxygen levels .
  • Metabolite profiling : LC-MS/MS identifies degradation products that interfere with activity .

Basic: How to design stability studies for thermal and photochemical degradation?

Answer:

  • Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under N₂ reveal decomposition onset temperatures (~250°C) .
  • UV-Vis Spectroscopy : Monitor λmax shifts (300–400 nm) under accelerated light exposure (e.g., 500 W/m² for 48 hours) to assess photostability .
  • Kinetic studies : Arrhenius plots (40–80°C) predict shelf-life at 25°C, assuming Q10 = 2 .
    Storage recommendations: Amber vials under argon at –20°C .

Advanced: How do substituent effects (m-tolyl vs. phenyl) modulate electronic properties?

Answer:

  • Electron-donating m-tolyl groups : Increase electron density on the central benzene ring, reducing oxidation potentials by 0.15 V (cyclic voltammetry) .
  • Hammett constants : σₚ values (–0.07 for m-methyl) vs. phenyl (0) rationalize enhanced charge delocalization in DFT models .
  • Optoelectronic tuning : Replace m-tolyl with electron-withdrawing groups (e.g., –CF₃) to shift emission maxima in OLEDs .
    Experimental validation via ultraviolet photoelectron spectroscopy (UPS) confirms ionization potential adjustments .

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